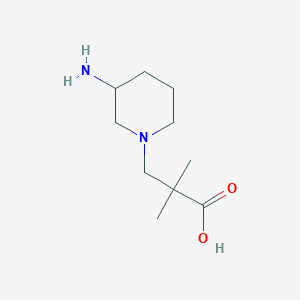
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid is a chemical compound that features a piperidine ring with an amino group attached to the third carbon and a dimethylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 3-aminopiperidine with a suitable precursor of 2,2-dimethylpropanoic acid. One common method is the amination of a prochiral precursor using immobilized ω-transaminases, which provides high yield and enantiomeric excess . The reaction conditions often include the use of isopropylamine as an amine donor and pyridoxal-5’-phosphate as a cofactor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar enzymatic processes, ensuring high efficiency and sustainability. The use of immobilized enzymes allows for continuous production and reusability of the catalysts, making the process economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of alkylated or acylated products .
Applications De Recherche Scientifique
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
3-Amino-1-Boc-piperidine: A protected form of 3-aminopiperidine used in various synthetic applications.
2-({2-[(3R)-3-Aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: A compound with a similar piperidine moiety but different functional groups
Uniqueness
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid is unique due to its combination of a piperidine ring with an amino group and a dimethylpropanoic acid moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and medicine .
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,9(13)14)7-12-5-3-4-8(11)6-12/h8H,3-7,11H2,1-2H3,(H,13,14) |
Clé InChI |
UNSRVHBCWJZHKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1CCCC(C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


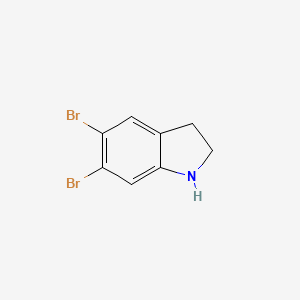
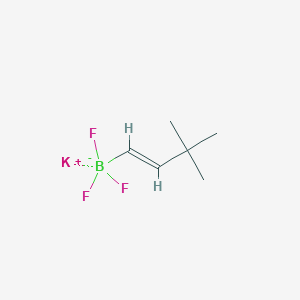
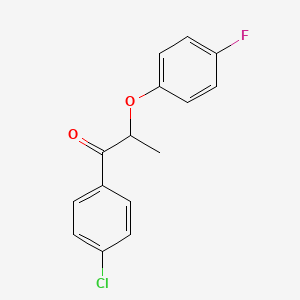

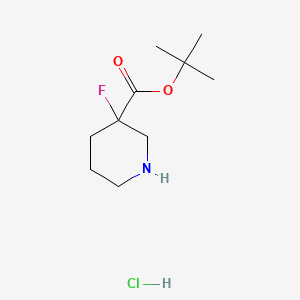
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)
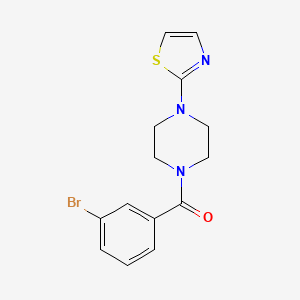

![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
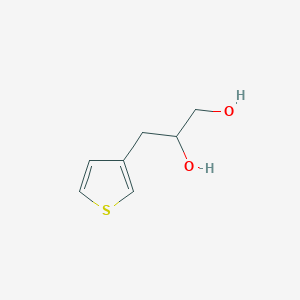
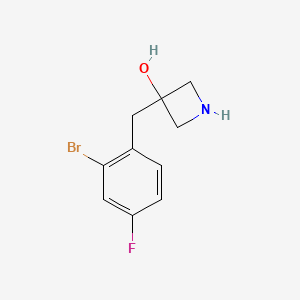

![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
